Product packaging for Tulrampator(Cat. No.:CAS No. 1038984-31-4)

Tulrampator

Cat. No.: B1682043
CAS No.: 1038984-31-4
M. Wt: 380.4 g/mol
InChI Key: JHCFQXNWYDLBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Glutamatergic Neurotransmission and Central Nervous System Excitatory Pathways

The glutamatergic system is the primary excitatory neurotransmitter network in the mammalian central nervous system. nih.govtaylorandfrancis.com Glutamate (B1630785), the main excitatory neurotransmitter, activates several types of receptors, which are broadly categorized as ionotropic and metabotropic. nih.govyoutube.com The ionotropic glutamate receptors, which include AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, are directly linked to ion channels and are responsible for fast synaptic transmission. wikipedia.orgyoutube.com

The AMPA receptor, in particular, mediates the majority of fast excitatory signaling throughout the CNS. wikipedia.orgnih.gov When glutamate binds to the AMPA receptor, it causes a rapid influx of positively charged sodium ions into the postsynaptic neuron. youtube.com This influx leads to depolarization of the neuronal membrane, making the neuron more likely to fire an action potential and transmit the signal onward. This fundamental process is crucial for a vast array of neurological functions, including learning, memory, and cognition. nih.govtaylorandfrancis.com The regulation of glutamate concentration and receptor activity is tightly controlled to ensure proper synaptic function and prevent excitotoxicity, a damaging process caused by excessive neuronal stimulation. uzh.ch

Tulrampator functions as a positive allosteric modulator, meaning it binds to a site on the AMPA receptor complex that is distinct from the glutamate binding site. wikipedia.org It does not activate the receptor on its own but enhances the receptor's response when glutamate is present. wikipedia.org Specifically, this compound is considered a "high-impact" AMPAR potentiator, capable of producing more robust increases in AMPA receptor activation compared to earlier, "low-impact" modulators like CX-516. wikipedia.orgwikipedia.org This potentiation of AMPA receptor-mediated currents suggests a mechanism for enhancing synaptic plasticity, the biological process that underlies learning and memory. nih.govmedchemexpress.com

Rationale for Investigating this compound as a Novel Therapeutic Agent

The rationale for investigating this compound stems from its ability to modulate the core machinery of excitatory neurotransmission, which is known to be dysregulated in various neurological and psychiatric disorders. Research into AMPA receptor modulation is driven by the hypothesis that enhancing glutamatergic signaling can ameliorate deficits in cognition, mood, and neuronal plasticity. nih.gov

Cognitive Enhancement: A primary focus of this compound research is its potential as a cognitive enhancer. medchemexpress.com Deficits in cognitive function are a hallmark of conditions like Alzheimer's disease, mild cognitive impairment, and schizophrenia. wikipedia.orgnih.gov Preclinical studies have shown that this compound and other AMPA receptor potentiators can enhance cognition and memory in animal models. wikipedia.orgmdpi.com For instance, chronic treatment with this compound was found to rescue deficits in synaptic plasticity in the hippocampus of aged mice. nih.gov The compound's ability to promote neuroplasticity provides a strong basis for its investigation in disorders characterized by cognitive decline. nbinno.com

Antidepressant Effects: There is a growing body of evidence suggesting that the glutamatergic system, particularly AMPA receptors, plays a crucial role in the pathophysiology of depression and in the action of rapid-acting antidepressants. nih.gov The effects of the NMDA receptor antagonist ketamine, known for its rapid antidepressant action, are believed to be mediated downstream through the activation of AMPA receptors. wikipedia.org This has led to the hypothesis that directly targeting AMPA receptors with a PAM like this compound could produce similar rapid antidepressant effects without the dissociative side effects associated with ketamine. wikipedia.orgnbinno.com Preclinical research supports this, with studies demonstrating that this compound exhibits antidepressant- and anxiolytic-like effects in various animal models of depression and stress. nih.govmedchemexpress.cominvivochem.com

Neurotrophic and Neuroplasticity-Promoting Activities: Beyond immediate synaptic enhancement, this compound has been shown to have neurotrophic properties. wikipedia.org It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuron survival, growth, and synaptic plasticity, in the hippocampus. wikipedia.orgnih.gov Furthermore, research indicates that this compound can stimulate hippocampal neurogenesis, the birth of new neurons. wikipedia.orginvivochem.com These neuroplasticity-promoting activities are highly relevant for treating neurodegenerative diseases and mood disorders, where neuronal atrophy and reduced synaptic connections are often observed. nbinno.comnih.gov

The investigation of this compound is thus based on its potential to address fundamental pathological mechanisms, such as impaired synaptic plasticity and glutamatergic deficits, that are common to a range of challenging CNS disorders. mdpi.com

Research Findings on this compound

Area of InvestigationKey Preclinical FindingsObserved Effects
Cognition & MemoryDemonstrated procognitive effects in novel object recognition and T-maze models in rodents. mdpi.comImproved episodic and spatial working memory. mdpi.com
Depression & AnxietyShowed antidepressant- and anxiolytic-like effects in corticosterone-treated mice, the chronic mild stress model in rats, and in bulbectomized mice. nih.govmedchemexpress.comReversed anxio-depressive phenotypes and anhedonia. nih.govmedchemexpress.com
NeuroplasticityIncreased levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex. wikipedia.orgnih.govStimulated cell proliferation, survival, and neuronal maturation in the hippocampus. medchemexpress.cominvivochem.com
Synaptic FunctionEnhanced the amplitude and prolonged the response of glutamate-evoked currents in cell-based assays (HEK-293 cells). medchemexpress.cominvivochem.comIncreased phosphorylation of the GluA1 subunit, indicating synaptic strengthening. invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN4O3 B1682043 Tulrampator CAS No. 1038984-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCFQXNWYDLBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110122
Record name Tulrampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038984-31-4
Record name 8-Cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g]-1,2,3-benzotriazine-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038984-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulrampator [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038984314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulrampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16344
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulrampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TULRAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7633T9D4LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Tulrampator

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor Modulation

Tulrampator's pharmacological effects are centered on its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. wikipedia.orgnbinno.com AMPA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in mediating the majority of fast excitatory synaptic transmission in the brain. wikipedia.orgnih.gov The modulation of these receptors by compounds like this compound can have profound effects on neuronal signaling and plasticity. researchgate.netnih.gov

Direct Allosteric Modulation of AMPA Receptors

This compound functions as a positive allosteric modulator (PAM) of the AMPA receptor. wikipedia.orgnbinno.com Unlike agonists that directly bind to the receptor's active site to trigger a response, allosteric modulators bind to a different, or allosteric, site on the receptor complex. wikipedia.org This binding event influences the receptor's response to its natural ligand, in this case, glutamate. This compound's binding to an allosteric site on the AMPA receptor enhances the receptor's function without directly activating it. wikipedia.org It demonstrates selectivity for AMPA receptors, with over 100-fold greater selectivity compared to other central nervous system targets like kainate and NMDA receptors. invivochem.com

Mechanisms of AMPA Receptor Potentiation by this compound

The potentiation of AMPA receptors by this compound is achieved through several interconnected mechanisms that collectively enhance the receptor's response to glutamate. These mechanisms focus on altering the receptor's kinetics and conformation.

AMPA receptors are known for their rapid desensitization, a process where the receptor becomes unresponsive to a continuous presence of glutamate. nih.gov This rapid "off-switch" is crucial for the precise timing of synaptic transmission. Positive allosteric modulators like this compound can influence this process. nih.gov Specifically, some AMPA PAMs are known to slow the rate of receptor desensitization. nih.gov This action prolongs the time the receptor remains active in the presence of glutamate. nih.gov While one study noted that this compound enhanced AMPA-evoked currents without affecting receptor desensitization kinetics in HEK293 cells expressing human GluA2/GluA3 receptors, the broader class of AMPA PAMs often exerts its effects by modulating these kinetics. nih.govinvivochem.com

Classification as a High-Impact AMPA Receptor Potentiator

AMPA receptor positive allosteric modulators are broadly categorized into low-impact and high-impact potentiators. wikipedia.org this compound is classified as a "high-impact" AMPA receptor potentiator. wikipedia.orgwikipedia.org This distinction is based on the magnitude of the potentiation effect. High-impact potentiators like this compound are capable of producing more robust and significant increases in AMPA receptor activation compared to their low-impact counterparts. wikipedia.orgwikipedia.org

FeatureDescriptionReference
Modulator Type Positive Allosteric Modulator (PAM) wikipedia.orgnbinno.com
Primary Target AMPA Receptor wikipedia.orgnbinno.com
Mechanism Binds to an allosteric site to enhance glutamate's effect wikipedia.org
Selectivity >100-fold selective for AMPA over kainate and NMDA receptors invivochem.com
Impact Class High-Impact wikipedia.orgwikipedia.org
ParameterEffect of this compoundReference
Receptor Desensitization May slow the rate of desensitization (a known mechanism for AMPA PAMs) nih.gov
Receptor Conformation Stabilizes the open conformation nih.gov
Ion Throughput Increases overall ion flow through the channel nih.gov
Synaptic Response Enhances amplitude and duration of glutamate-induced currents nih.gov

Receptor Subunit Selectivity and Functional Implications of this compound

The molecular and cellular pharmacology of this compound is centered on its ability to bind to an allosteric site on the AMPA receptor, thereby enhancing the receptor's response to glutamate. Research into its interaction with specific receptor subunits—GluA1, GluA2, GluA3, and GluA4, along with their "flip" and "flop" splice variants—reveals a complex and subtle selectivity profile.

Detailed Research Findings

Studies utilizing electrophysiological recordings in Xenopus laevis oocytes and HEK-293 cells have provided quantitative data on this compound's potentiation of various AMPA receptor subtypes. One key study found that the potentiation by this compound (referred to as S 47445) did not substantially differ among the majority of AMPA receptor subtypes tested, which included GluA1, GluA2, and GluA4 flip and flop variants. jneurosci.orgarvojournals.orgacs.org The half-maximal effective concentrations (EC50) for these subtypes were largely within a similar range of 2.5 to 5.4 μM. jneurosci.orgarvojournals.orgacs.org

However, notable exceptions to this general pattern were observed, highlighting a degree of selectivity. Specifically, this compound demonstrated a higher potency for receptors containing the GluA4 flop subunit, with a reported EC50 value of 0.7 μM. jneurosci.orgarvojournals.orgacs.org This suggests that a lower concentration of this compound is needed to achieve half of its maximal effect on GluA4 flop-containing receptors compared to other subtypes.

Furthermore, a greater magnitude of potentiation was observed for receptors incorporating the GluA1 flop isoform. jneurosci.orgarvojournals.orgacs.org This indicates that while the concentration-dependency might be similar to other subunits, the maximal enhancement of the glutamate-evoked current is greater in GluA1 flop-containing receptors.

The functional diversity of AMPA receptors is significantly influenced by the alternative splicing of a 38-amino acid segment near the M4 transmembrane domain, resulting in "flip" and "flop" isoforms. nih.gov These isoforms exhibit distinct kinetic properties; generally, flop variants desensitize more rapidly than their flip counterparts. nih.gov The differential modulation of these isoforms by a PAM like this compound is therefore of considerable functional importance.

The preferential potentiation of flop-containing receptors, especially the increased efficacy at GluA1-flop, suggests that this compound may have a more pronounced effect on synapses where these subunits are prevalent. The expression of flip and flop isoforms is developmentally and regionally regulated, allowing for precise tuning of synaptic properties. nih.gov For instance, the enhancement of GluA1-containing receptors is particularly relevant for synaptic plasticity, as the GluA1 subunit is critically involved in the processes of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govdntb.gov.ua By modulating the kinetics of these specific receptor subtypes, this compound can influence the strength and duration of synaptic signals, which are fundamental to higher cognitive functions. jneurosci.orgjneurosci.org

The table below summarizes the potentiation of different rat AMPA receptor subunit combinations by this compound (S 47445), based on data from electrophysiological studies in Xenopus oocytes. jneurosci.org

Interactive Data Table: Potentiation of Rat AMPA Receptor Subtypes by this compound (S 47445)

Subunit CombinationSplice VariantEC50 (μM)Maximal Potentiation (%)
GluA1flip3.5600
GluA1flop2.51100
GluA2flip5.4600
GluA2flop4.8600
GluA4flip3.1600
GluA4flop0.7600

Neurobiological Effects and Underlying Mechanisms of Tulrampator

Neurogenesis Modulation

Stimulation of Hippocampal Neurogenesis

Tulrampator has been shown to stimulate hippocampal neurogenesis, a process critical for learning, memory, and mood regulation wikipedia.orgmedkoo.com. This stimulation is closely associated with its ability to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus wikipedia.orgmedkoo.com. Preclinical studies have demonstrated that chronic treatment with this compound leads to increased levels of both hippocampal neurogenesis and BDNF, suggesting a significant role in promoting neural plasticity nih.govmdpi.com. Furthermore, its antidepressant- and anxiolytic-like effects in animal models are, in part, mediated through neurogenesis-dependent mechanisms medchemexpress.com.

Effects on Neuronal Proliferation, Survival, and Maturation in the Dentate Gyrus

Research indicates that this compound actively influences the various stages of neuronal development within the dentate gyrus of the hippocampus. Specifically, it has been observed to stimulate cell proliferation, enhance cell survival, and promote the maturation of newborn neurons in this region medchemexpress.commolnova.com.

Detailed findings from chronic administration of S-47445 (this compound) in animal models, particularly in corticosterone-treated animals, illustrate these effects:

Cell Proliferation: this compound promotes the generation of new cells. researchgate.net

Cell Survival: It enhances the survival rate of these newly proliferated cells. researchgate.net

Neuronal Maturation: The compound supports the maturation of newborn neurons, characterized by an increase in the total number of Doublecortin-positive (DCX+) cells, the number of DCX+ cells developing tertiary dendrites, and an improved maturation index of newborn granule cells. researchgate.net

Neuroprotection Mechanisms

This compound exhibits potential neuroprotective properties, which are largely attributed to its positive modulation of AMPA receptors and the subsequent upregulation of neurotrophic factors medchemexpress.commolnova.com. Positive allosteric modulators of AMPARs are known to facilitate synaptic plasticity and significantly increase the expression of neurotrophic factors such as nerve growth factor (NGF) and BDNF researchgate.netnih.gov. These neurotrophins are crucial for the growth, survival, and restoration of nerve cells, which in turn is associated with improvements in cognitive functions researchgate.netnih.gov.

Moreover, this compound has been found to rescue deficits in synaptic plasticity and cytoarchitecture within the hippocampus of aged mice, alongside increasing neurotrophin levels in both the hippocampus and the prefrontal cortex researchgate.netnih.govresearchgate.netresearchgate.net. Importantly, studies have shown that this compound does not potentiate glutamate-mediated toxicity in rat primary cortical neuronal cultures, indicating a favorable neuroprotective profile without inducing excitotoxicity medchemexpress.com.

Excitatory/Inhibitory Balance Modulation

The glutamatergic system plays a vital role in the central nervous system, with glutamate (B1630785) serving as the primary excitatory neurotransmitter researchgate.netnih.govmdpi.comresearchgate.net. AMPA receptors mediate rapid excitatory synaptic transmission and are fundamental to synaptic plasticity, a key mechanism underlying learning and memory formation nih.govresearchgate.netahajournals.org. As a positive allosteric modulator of AMPARs, this compound potentiates the function of these receptors, thereby influencing excitatory neurotransmission wikipedia.orgmedchemexpress.commedkoo.commolnova.com.

The modulation of AMPARs by compounds like this compound can impact the excitatory/inhibitory balance within neural circuits. For instance, gamma oscillations in the brain, which are intricately regulated by AMPAR-mediated depolarization and GABAergic modulation, are known to be affected by altered excitatory/inhibitory balance nih.govresearchgate.net. By enhancing AMPAR activity, this compound contributes to the regulation of synaptic throughput, which is essential for maintaining proper neuronal network function and preventing pathological brain states nih.gov.

Preclinical Research on Tulrampator S Efficacy and Mechanistic Elucidation

Models of Affective Disorders and Stress-Related Pathologies

Preclinical studies have utilized various established animal models that mimic aspects of human affective disorders to evaluate the efficacy of tulrampator. These models induce behavioral and neurobiological alterations analogous to symptoms of depression and anxiety.

Chronic exposure to high levels of glucocorticoids, such as corticosterone (B1669441) in rodents, is known to induce physiological and behavioral changes that resemble a depressive-like state in humans, including alterations in the hypothalamic-pituitary-adrenal (HPA) axis nih.gov. In preclinical studies, the chronic corticosterone administration model is used to screen for potential antidepressant compounds. Research has shown that chronic treatment with this compound can produce antidepressant-like effects in mice subjected to this model, suggesting its potential to counteract the behavioral consequences of prolonged stress hormone exposure nih.gov.

Table 1: Effects of this compound in the Chronic Corticosterone Administration Model

Model Key Behavioral Endpoint Observed Effect of this compound

The chronic mild stress (CMS) model exposes animals to a series of unpredictable, mild stressors over an extended period, leading to behaviors that mirror symptoms of depression and anxiety, such as anhedonia (a reduced ability to experience pleasure). This compound has demonstrated efficacy in this model. Specifically, chronic administration of this compound has been shown to have anxiolytic-like and antidepressant-like effects in a Wistar rat model of anhedonia induced by chronic mild stress nih.gov. This suggests that this compound can mitigate the impact of chronic stress on reward-related behaviors.

Table 2: Efficacy of this compound in the Chronic Mild Stress Model

Model Key Behavioral Endpoint Observed Effect of this compound

Bilateral olfactory bulbectomy (OBX) in rodents is a well-validated surgical model that produces a range of behavioral and neurochemical deficits analogous to major depressive disorder nih.gov. Studies utilizing this model have provided significant insights into the effects of this compound. Chronic administration of this compound demonstrated both antidepressant-like and anxiolytic-like effects in bulbectomized C57BL/6J mice nih.govnih.gov.

Beyond behavioral improvements, research has delved into the molecular mechanisms underlying these effects. The administration of this compound was found to reverse the changes induced by olfactory bulbectomy in the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the mammalian target of rapamycin (mTOR) in the hippocampus nih.govnih.govscispace.com. These findings are significant as both BDNF and the mTOR signaling pathway are crucial for neuroplasticity and have been implicated in the pathophysiology of depression nih.gov. Notably, these restorative effects on BDNF and mTOR were observed in the hippocampus but not in the prefrontal cortex, indicating a region-specific action of this compound in this model nih.govnih.gov.

Table 3: Behavioral and Neuroplasticity Effects of this compound in Olfactory Bulbectomy Model

Parameter Effect of Olfactory Bulbectomy Effect of this compound Treatment Brain Region
Behavior Depressive and anxiolytic-like behaviors Reversal of behavioral deficits N/A
BDNF Expression Decreased Reversal of decrease Hippocampus

A significant limitation of many current antidepressants is their delayed onset of action. The glutamatergic system, particularly the AMPA receptor, has been identified as a target for developing rapid-acting antidepressants. The effects of the NMDA receptor antagonist ketamine, known for its rapid antidepressant action, are believed to be mediated through the downstream activation of AMPA receptors wikipedia.orgnih.gov. This has led to the hypothesis that direct positive modulators of AMPA receptors, like this compound, may also elicit rapid antidepressant effects wikipedia.org. Preclinical findings support this, indicating that this compound produces antianhedonic-like effects in animal models, a core symptom of depression wikipedia.org. The potential for a rapid onset of action distinguishes this compound from traditional monoaminergic antidepressants.

Models of Cognitive Dysfunction and Age-Related Cognitive Decline

The role of the glutamatergic system in learning and memory is well-established, making AMPA receptors a key target for cognitive enhancement nih.govnih.gov. Preclinical research has explored the potential of this compound to address cognitive deficits.

In animal studies, this compound has been found to enhance cognition and memory wikipedia.org. Further investigations have shown that chronic treatment with this compound can rescue deficits in synaptic plasticity and cytoarchitecture in the hippocampus of aged mice nih.gov. This is accompanied by an increase in the levels of neurotrophins in both the hippocampus and the prefrontal cortex nih.gov. These findings suggest that this compound not only enhances cognitive function but may also have restorative effects on the neural substrates of memory that are compromised by aging.

Table 4: Procognitive and Neurotrophic Effects of this compound

Model Key Endpoints Observed Effect of this compound Brain Regions
Aged Mice Synaptic plasticity, Cognitive function Rescue of deficits, Enhancement of cognition Hippocampus
Animal Models Memory Memory-enhancing effects N/A

Potential in Models of Alzheimer's Disease and Dementia

This compound (also known as S-47445 and CX-1632) has been investigated for its therapeutic potential in conditions characterized by cognitive decline, such as Alzheimer's disease and dementia wikipedia.org. Preclinical research has focused on animal models that replicate key aspects of age-related cognitive impairment, a hallmark of dementia. Aged animals, for instance, exhibit deficits in synaptic plasticity, which are believed to underlie learning and memory impairments nih.govnih.gov.

In a significant study using old mice as a model for age-related cognitive decline, chronic treatment with this compound was found to counteract deficits in synaptic function and structure researchgate.net. Specifically, while aging is associated with a significant impairment in the ability to induce long-term potentiation (LTP), a cellular correlate of memory formation, chronic administration of this compound rescued this LTP deficit in the CA3-CA1 hippocampal synapses researchgate.net.

Furthermore, this functional restoration was accompanied by the preservation of synaptic cytoarchitecture. Microscopic analysis revealed that chronic this compound treatment prevented the age-dependent decrease in the number and size of key synaptic markers in the hippocampus researchgate.net. This included both presynaptic terminals, identified by VGlut1 staining, and postsynaptic dendritic spines, marked by spinophilin staining researchgate.net. These findings suggest that this compound can modulate both the function and structure of hippocampal excitatory synapses, which are crucial for learning and memory processes and are known to be compromised in dementia and Alzheimer's disease researchgate.net. The pro-cognitive effects of this compound have also been demonstrated in adult rodents in novel object recognition and T-maze tasks, indicating improvements in both episodic and spatial working memory mdpi.com.

Table 1: Effect of Chronic this compound Treatment on Synaptic Markers in Old Mice
Synaptic MarkerObservation in Aged Control MiceEffect of this compound (10 mg/kg)Associated Synaptic Component
VGlut1-Positive ParticlesSignificant decrease in number and sizeDecrease was significantly preventedPresynaptic Buttons
Spinophilin-Positive Dendritic SpinesSignificant decrease in number and sizeDecrease was significantly preventedPostsynaptic Dendritic Spines

Comparative Preclinical Pharmacological Studies

Comparison with Other Glutamatergic Modulators (e.g., Ketamine)

This compound's mechanism of action as a direct positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor invites comparison with other glutamatergic modulators, most notably ketamine. Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated rapid and robust antidepressant effects in both clinical and preclinical studies researchgate.net.

The antidepressant effects of ketamine are believed to be mediated, at least in part, through a downstream enhancement of AMPA receptor signaling wikipedia.orgnih.gov. Preclinical evidence shows that the antidepressant-like effects of ketamine in animal models can be blocked by the administration of an AMPA receptor antagonist, NBQX, indicating that AMPA receptor activation is a necessary step in its mechanism of action wikipedia.org. This has led to the hypothesis that directly targeting the AMPA receptor could replicate ketamine's therapeutic benefits nih.gov.

As a direct AMPA receptor potentiator, this compound is positioned to potentially induce rapid antidepressant effects similar to ketamine but through a more direct mechanism wikipedia.org. A significant differentiating factor is the side-effect profile. Ketamine is associated with dissociative, psychotomimetic, and hallucinogenic effects, which are linked to its NMDA receptor antagonism and limit its widespread clinical use wikipedia.org. This compound, by selectively modulating AMPA receptors without directly blocking NMDA receptors, is hypothesized to provide therapeutic benefits without these adverse effects wikipedia.org.

Differential Effects on Behavioral and Neurophysiological Outcomes

This compound is classified as a "high-impact" AMPA receptor potentiator, which distinguishes it from "low-impact" modulators like CX-516 wikipedia.orgwikipedia.org. This classification is based on the robustness of the potentiation of AMPA receptor activation. High-impact PAMs decrease both deactivation and desensitization of the receptor, leading to a stronger and more prolonged enhancement of synaptic currents compared to low-impact PAMs, which primarily affect deactivation wikipedia.org.

This distinction has direct consequences for behavioral and neurophysiological outcomes. In animal models, high-impact AMPA potentiators like this compound can enhance cognition and memory at low doses wikipedia.org. However, at higher doses, they can produce adverse effects such as motor coordination disruptions and convulsions, a risk not typically associated with low-impact modulators at therapeutic doses wikipedia.orgwikipedia.org.

Preclinical behavioral studies have demonstrated this compound's efficacy in models of depression and anxiety. Chronic administration has been shown to produce antidepressant- and anxiolytic-like effects in a mouse model of chronic corticosterone-induced depression and a rat model of chronic mild stress researchgate.net. These behavioral effects are linked to the promotion of hippocampal neurogenesis and increased levels of brain-derived neurotrophic factor (BDNF) wikipedia.orgresearchgate.net.

Neurophysiologically, this compound has a profound effect on synaptic plasticity. A single administration in young, alert mice significantly increased LTP in the hippocampus. Critically, in old animals where LTP is naturally impaired, chronic treatment with this compound fully rescued this deficit, restoring synaptic plasticity to levels seen in younger animals researchgate.net.

Table 2: Summary of Preclinical Behavioral and Neurophysiological Effects of this compound
DomainModel/AssayObserved Effect of this compoundCitation
CognitionNovel Object Recognition / T-MazeImproved episodic and spatial working memory mdpi.com
Depression/AnxietyChronic Corticosterone Model (Mouse)Reversed depressive- and anxiety-like phenotypes researchgate.net
AnhedoniaChronic Mild Stress Model (Rat)Rapid onset of effect on anhedonia researchgate.net
Synaptic PlasticityIn vivo Electrophysiology (LTP)Enhanced LTP in young mice; Rescued age-related LTP deficit in old mice researchgate.net
NeurogenesisHistology (Hippocampus)Stimulated cell proliferation, survival, and maturation of new neurons medchemexpress.com

In Vitro Neurobiological Assessments

Modulation of Glutamate-Evoked Currents in Cellular Systems

In vitro electrophysiological studies have confirmed this compound's mechanism as a positive allosteric modulator of AMPA receptors. In cellular systems expressing these receptors, this compound enhances ion currents evoked by the natural agonist, glutamate (B1630785) medchemexpress.comnih.gov.

One study utilizing HEK-293 cells engineered to express AMPA receptors demonstrated that a low concentration of this compound (0.1 μM) markedly enhanced the amplitude of the glutamate-evoked current and prolonged the duration of the receptor's response medchemexpress.com. This potentiation of the glutamate signal is the fundamental mechanism through which this compound is thought to exert its effects on synaptic plasticity and cognition.

Further characterization using recombinant human and rat AMPA receptors has shown that this compound potentiates receptor function across multiple subtypes. The potentiation did not differ substantially among the GluA1, GluA2, and GluA4 flip and flop splice variants, with EC₅₀ values (the concentration required to produce half of the maximal effect) generally falling within a narrow range nih.gov. This suggests a broad modulatory action on the major AMPA receptor subtypes in the brain.

Table 3: Potentiation of Glutamate-Evoked Currents by this compound (S-47445) on Recombinant AMPA Receptor Subtypes
Receptor SubtypeEC₅₀ (μM)
GluA1 flop2.5 - 5.4 (with greater potentiation)
GluA1 flip2.5 - 5.4
GluA2 flop2.5 - 5.4
GluA2 flip2.5 - 5.4
GluA4 flop0.7
GluA4 flip2.5 - 5.4

Data sourced from a study on human and rat receptors nih.gov.

Assessment of Absence of Cytotoxicity in Primary Neuronal Cultures

A critical aspect of developing any neuroactive compound, particularly a "high-impact" modulator that strongly enhances excitatory neurotransmission, is assessing its potential for cytotoxicity. Excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in neuronal death.

To address this, the cytotoxic profile of this compound has been evaluated in primary neuronal cultures. In studies using rat primary cortical cells, this compound was assessed for direct toxicity and for its potential to exacerbate glutamate-mediated toxicity medchemexpress.com. The results indicated an absence of direct toxicity when cells were incubated with this compound at concentrations ranging from 0.1 μM to 10 μM for 24 hours medchemexpress.com.

Furthermore, in co-application experiments with glutamate, this compound did not potentiate glutamate-mediated cell death medchemexpress.com. This suggests that at concentrations where this compound is effective at modulating AMPA receptor currents, it does not inherently cause or worsen excitotoxic damage in primary neuronal cultures. This finding is crucial for its safety profile, distinguishing its therapeutic modulatory effect from a potentially harmful over-activation of the glutamatergic system.

Translational Research and Clinical Development of Tulrampator

Clinical Trial Landscape and Reported Outcomes

The clinical development of Tulrampator involved several studies across different phases and indications, primarily focusing on depressive disorders and cognitive impairment associated with neurodegenerative diseases.

This compound was investigated as a potential treatment for major depressive disorder (MDD) and treatment-resistant depression (TRD). cda-amc.canih.gov A significant Phase II clinical trial, identified as NCT02805439, was conducted to assess its efficacy. patsnap.comdrugbank.com This study evaluated this compound as an adjunctive therapy for patients with MDD who had an inadequate response to current antidepressant treatments. patsnap.comdrugbank.comdrugbank.com

Despite promising preclinical data, the Phase II trial for depression did not achieve its primary endpoints. wikipedia.orgresearchgate.net The study failed to demonstrate that this compound was superior to placebo in improving depressive symptoms. wikipedia.org As a result of these negative findings, the development of this compound for this indication was ultimately halted. patsnap.comnih.gov

Phase II Clinical Trial of this compound in Major Depressive Disorder
IdentifierTitleStatusPurposePhaseIndication
NCT02805439Efficacy and Safety of S 47445 Versus Placebo as Adjunctive Treatment in Depressed Patients Not Fully Recovered From Depressive Symptoms With a Current Antidepressant Treatment. drugbank.comdrugbank.comCompleted patsnap.comdrugbank.comTreatment drugbank.comPhase II patsnap.comdrugbank.comMajor Depressive Disorder (MDD) drugbank.comdrugbank.com

Another significant area of investigation for this compound was its potential use in patients with Alzheimer's disease (AD) who also presented with depressive symptoms. wikipedia.orgresearchgate.netlarvol.com A 24-week, multicenter, randomized, double-blind, placebo-controlled Phase II study (NCT02626572) was conducted to evaluate the efficacy and safety of three different doses of this compound in this patient population. patsnap.comdrugbank.comnih.govnih.gov

Phase II Clinical Trial of this compound in Alzheimer's Disease
IdentifierTitleStatusPurposePhaseIndication
NCT02626572Efficacy and Safety of 3 Doses of S47445 Versus Placebo in Patients With Alzheimer's Disease at Mild to Moderate Stages With Depressive Symptoms. patsnap.comdrugbank.comCompleted patsnap.comTreatmentPhase II patsnap.comnih.govAlzheimer's Disease (AD) with Depressive Symptoms nih.govdrugbank.com

In addition to the Phase II trials, this compound was also evaluated in Phase I studies for dementia and mild cognitive impairment (MCI). wikipedia.orgspringer.com These early-stage trials are designed to assess the initial safety, tolerability, and pharmacokinetic profile of a new compound. However, the development of this compound for these indications did not progress beyond this initial phase. As of January 2020, the Phase I trials for dementia and mild cognitive impairment were discontinued. springer.com

The clinical development of AMPA receptor modulators like this compound has been fraught with challenges. nih.govnih.gov Despite strong preclinical evidence suggesting their potential in treating various CNS disorders, translating these findings into successful clinical outcomes has proven difficult. nih.govnih.govnih.gov Several factors contribute to this translational gap:

Low Potency and Metabolic Instability: Early AMPA modulators often suffered from low potency and poor metabolic stability, which limited their effectiveness in clinical settings. nih.gov

Lack of Target Engagement: A significant hurdle is the difficulty in confirming that the drug is engaging the AMPA receptors in the human brain at a clinically appropriate level. Without clear evidence of target engagement, interpreting negative trial results is challenging. nih.gov

Complexity of the Glutamatergic System: The glutamatergic system is complex, and its dysregulation in psychiatric and neurological disorders is not fully understood. nih.govnih.gov Global activation of AMPA receptors may not be a viable therapeutic strategy, highlighting the need for more nuanced modulation. nih.govrsc.org

Inadequate Preclinical Models: The animal models used to test these compounds may not fully replicate the complex pathology of human diseases like depression and Alzheimer's, leading to a disconnect between preclinical efficacy and clinical failure. nih.govnih.gov

Therapeutic Window: High-impact AMPA potentiators can produce motor and convulsive side effects at higher doses, creating a narrow therapeutic window that complicates clinical use. wikipedia.orgnih.gov

Identification and Validation of Pharmacodynamic Biomarkers in Clinical Settings

A critical component missing from many early trials of AMPA receptor modulators was the use of robust pharmacodynamic (PD) biomarkers. nih.govcancer.gov PD biomarkers are measurable indicators that show a drug has reached its target and produced a biological effect. cancer.govagilexbiolabs.com360biolabs.com For AMPA modulators, such biomarkers could confirm target engagement and help determine the optimal dose. 360biolabs.comappliedclinicaltrialsonline.com

The identification and validation of reliable PD biomarkers in clinical settings are essential for the future development of this class of drugs. agilexbiolabs.comappliedclinicaltrialsonline.comnih.gov Potential PD biomarkers for AMPA receptor modulators could include:

Neuroimaging: Techniques like fMRI could potentially measure changes in brain network connectivity or glutamate (B1630785) concentration, as was explored in a study with healthy volunteers for this compound. researchgate.net

Electroencephalography (EEG): Changes in brain electrical activity, such as gamma oscillations, have been linked to AMPA receptor function and could serve as a translational biomarker. nih.gov Ketamine, which acts partly through AMPA receptors, has been shown to increase gamma power. nih.gov

Molecular Assays: Measuring levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in the periphery could be explored, as preclinical studies with this compound showed it increased BDNF levels in the hippocampus. wikipedia.orgnih.gov

The lack of validated biomarkers to assess the degree of AMPA receptor modulation in clinical trials remains a significant challenge, making it difficult to learn from negative outcomes. nih.gov

Current Development Status and Future Research Trajectories

The clinical development of this compound has been discontinued. springer.compatsnap.com Following the failure of Phase II trials to demonstrate efficacy in major depressive disorder and Alzheimer's disease with depressive symptoms, and the discontinuation of Phase I studies in dementia and mild cognitive impairment, further development was halted. wikipedia.orgspringer.comnih.gov

While the path for this compound has ended, research into AMPA receptor modulation continues. The rapid antidepressant effects of ketamine, believed to be mediated downstream by AMPA receptor activation, continue to fuel interest in this target. wikipedia.orgnih.gov Future research trajectories for the field of AMPA receptor modulators will likely focus on:

Developing compounds with improved pharmacokinetic and pharmacodynamic properties.

Integrating validated pharmacodynamic biomarkers into early-phase clinical trials to demonstrate target engagement and guide dose selection. nih.gov

Exploring more specific modulation of AMPA receptor subtypes to enhance efficacy and minimize side effects. researchgate.net

Investigating novel combination therapies, potentially pairing AMPA modulators with other treatments to achieve synergistic effects. ahajournals.org

The experience with this compound underscores the significant challenges in translating promising preclinical neuroscience into effective clinical therapies, particularly for complex CNS disorders. nih.gov

Medicinal Chemistry and Structure Activity Relationship Research of Tulrampator

Tulrampator as a Representative of the Racetam Analog Chemotype

This compound (S-47445, CX-1632) is classified as a "more distant racetam analog" among positive allosteric modulators of the AMPA receptor (AMPAR PAMs). wikipedia.orgnih.gov Racetams, such as piracetam (B1677957) and aniracetam, are a class of compounds known for their nootropic properties and their influence on cognitive functions, often through modulation of AMPA receptors. wikidata.orgfishersci.ca

Unlike "low-impact" AMPAR potentiators like CX-516 and farampator (B1672055) (CX-691), this compound is characterized as a "high-impact" AMPAR potentiator. wikipedia.orgidrblab.net This distinction implies that this compound is capable of eliciting more robust increases in AMPAR activation. wikipedia.orgidrblab.net Chemically, this compound is an orally active selective AMPA receptor modulator. fishersci.canih.govmassbank.eu

The IUPAC name for this compound is 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H- wikipedia.orgnih.govoxazino[6,5-g] wikipedia.orgnih.govwikipedia.orgbenzotriazine-4,9-dione. idrblab.netwikipedia.orgnih.gov Its molecular formula is C20H17FN4O3, and it has a molar mass of 380.379 g·mol−1. wikipedia.orgidrblab.netwikipedia.orgnih.govwikipedia.org The core structure of this compound incorporates a wikipedia.orgnih.govoxazino[6,5-g] wikipedia.orgnih.govwikipedia.orgbenzotriazine-4,9-dione system, featuring a cyclopropyl (B3062369) group and a fluorophenylethyl moiety. idrblab.netwikipedia.orgnih.gov The presence of a benzotriazinone ring system is noted for its relevance in drug development. guidetopharmacology.org

Table 1: Key Chemical Properties of this compound

PropertyValueSource
IUPAC Name8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H- wikipedia.orgnih.govoxazino[6,5-g] wikipedia.orgnih.govwikipedia.orgbenzotriazine-4,9-dione idrblab.netwikipedia.orgnih.gov
Molecular FormulaC20H17FN4O3 idrblab.netwikipedia.orgnih.govwikipedia.org
Molar Mass380.379 g·mol−1 wikipedia.orgidrblab.netwikipedia.orgnih.govwikipedia.org
PubChem CID24857397 wikipedia.orgwikipedia.org
ClassificationHigh-impact AMPAR Positive Allosteric Modulator, Racetam Analog wikipedia.orgnih.govwikipedia.orgidrblab.net

Structure-Activity Relationship Investigations of this compound and Related Compounds

While detailed, specific structure-activity relationship (SAR) data for this compound's direct structural modifications are not extensively documented in the provided sources, its classification as a "high-impact" AMPAR potentiator provides a functional SAR insight. This characteristic differentiates it from "low-impact" AMPAR potentiators such as CX-516 and farampator (CX-691), indicating that specific structural features within this compound's scaffold contribute to a more pronounced enhancement of AMPAR activation. wikipedia.orgidrblab.net

The broader field of AMPAR PAMs encompasses several classical chemotypes, including benzamides, benzothiadiazines, biarylalkylsulfonamides, and trifluoromethylpyrazoles. wikipedia.org Early examples within the benzamide (B126) chemotype, derived from aniracetam, include compounds like CX516, CX614, CX691, and CX717. wikipedia.org this compound, while considered a racetam analog, is described as "more distant" from these earlier benzamide derivatives, suggesting a distinct structural departure that still retains or enhances AMPAR potentiating activity. wikipedia.orgnih.gov

Research into other AMPAR PAMs, such as derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides (BTDs), has explored the impact of substituents like short alkyl groups at the 2-position and the presence or absence of a methyl group at the 3-position on their activity. nih.gov Although these specific findings relate to different chemotypes, they highlight the general approach in SAR studies for AMPAR PAMs, where subtle structural changes can significantly influence receptor modulation. The unique cyclopropyl and fluorophenylethyl substituents on this compound's benzotriazine core are key to its distinct pharmacological profile as a high-impact modulator. idrblab.netwikipedia.orgnih.gov

Synthetic Methodologies and Process Development for this compound

A pivotal step in this improved synthetic pathway involves the formation of the benzotriazinone ring. This is achieved through a diazotization reaction of an aniline (B41778) intermediate, followed by a regioselective 6-endo-dig cyclization. cenmed.com Another critical stage is the regioselective tandem amidation of a terephthalic acid derivative, which leads to the formation of a key amide intermediate. cenmed.comnih.gov The amidation process itself was optimized using carbonyldiimidazole (CDI) as a coupling reagent. cenmed.comnih.gov A notable advantage of this developed process is that all intermediates involved are solid, which simplifies purification and handling during large-scale production. cenmed.com

The synthesis involves several standard chemical transformations and reagents. Key reagents and conditions mentioned include sulfuric acid (H2SO4), sodium hydroxide (B78521) (NaOH), carbonyldiimidazole (CDI), hydrogen gas (H2) with a palladium on carbon catalyst (10% Pd/C), sodium nitrite (B80452) (NaNO2), acetic acid (AcOH), and 1,3,5-trioxane. cenmed.com These components facilitate the multi-step construction of this compound's complex molecular architecture.

Table 2: Key Synthetic Steps for this compound (Optimized Large-Scale Synthesis)

Step DescriptionKey Reagents/ConditionsOutcome/IntermediateOverall Yield Contribution (Optimized Route)Source
Regioselective tandem amidation of terephthalic acid derivativeCDI, MeCN–DMSOAmide intermediate65% (from precursor C) cenmed.comnih.gov
Benzotriazinone ring formationDiazotization of aniline intermediate, 6-endo-dig cyclizationBenzotriazinone ring system89% (from precursor H) cenmed.com
Overall SynthesisSeven steps, chromatography-freeThis compound12.8% cenmed.comnih.gov

Q & A

Q. What are the primary pharmacological targets of Tulrampator, and how do these inform preclinical experimental design?

this compound is a selective AMPA receptor modulator. Preclinical studies should focus on in vitro binding assays (e.g., radioligand displacement assays for receptor affinity) and in vivo models of synaptic plasticity (e.g., long-term potentiation in hippocampal slices) . Baseline protocols include dose-response curves (0.1–10 mg/kg in rodents) and control groups using antagonists like NBQX to confirm AMPA-specific effects.

Q. What validated experimental models are used to assess this compound’s cognitive-enhancing effects?

Common models include:

  • Morris Water Maze : Measures spatial memory improvement in rodents; this compound typically reduces escape latency by 20–40% at 3 mg/kg .
  • Novel Object Recognition : Evaluates short-term memory; studies report 15–30% improvement in discrimination index with acute dosing .
  • Fear Conditioning : Assesses contextual memory; this compound enhances freezing responses by 25% in scopolamine-induced deficits .

Q. How do researchers standardize this compound administration across species to ensure translational relevance?

Pharmacokinetic parameters must be cross-calibrated:

  • Rodents : Bioavailability ~50% (oral), Tmax = 1–2 hrs .
  • Primates : Higher metabolic clearance; doses adjusted to 1–2 mg/kg for comparable exposure .
  • Human Trials : Phase I studies use allometric scaling (e.g., 0.5–5 mg/day) with plasma monitoring for Cmax and AUC .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in neurodegenerative models be resolved?

Discrepancies arise from:

  • Model Variability : Aβ-overexpressing mice show 30% greater response than tauopathy models .
  • Dosing Timing : Chronic vs. acute administration (e.g., 14-day protocols yield sustained synaptic markers vs. transient effects ).
  • Endpoint Selection : Prioritize molecular markers (e.g., BDNF levels) alongside behavioral metrics to reconcile outcomes .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in multi-arm trials?

Use mixed-effects models to account for inter-subject variability, particularly in crossover designs. For example:

  • ANCOVA : Adjusts for baseline cognitive scores.
  • Bayesian Hierarchical Modeling : Effective in small-sample trials (n < 30) to estimate posterior probabilities of efficacy .

Q. How do researchers address this compound’s transient pharmacokinetic profile in longitudinal studies?

Strategies include:

  • Sustained-Release Formulations : Polymeric nanoparticles extend T½ from 2.5 hrs to 8 hrs in rodents .
  • Twice-Daily Dosing : Maintains plasma concentrations above the EC50 (120 ng/mL) in primates .
  • Biomarker-Driven Titration : Adjust doses based on CSF glutamate levels to avoid troughs .

Q. What methodologies optimize the detection of this compound’s off-target effects in high-throughput screens?

Combine:

  • Target Panels : Screen against 50+ GPCRs, kinases, and ion channels (e.g., hERG assay for cardiac risk).
  • Transcriptomics : RNA-seq identifies unexpected pathways (e.g., mTOR activation in cortical neurons ).
  • Machine Learning : Predict off-target interactions using structural similarity to known AMPA modulators .

Data Contradiction & Synthesis

Q. How should conflicting reports on this compound’s neuroprotective vs. procognitive effects be interpreted?

Contextual factors include:

  • Disease Stage : Early-stage neurodegeneration shows stronger neuroprotection (30% reduction in Aβ plaques) vs. late-stage focus on symptom mitigation .
  • Endpoint Sensitivity : MRI volumetry detects structural changes missed by behavioral assays .
  • Meta-Analysis : Pool data from ≥5 studies; heterogeneity indices (I² > 50%) indicate need for subgroup analysis by model type .

Q. What frameworks guide the design of this compound combination therapies (e.g., with acetylcholinesterase inhibitors)?

Adopt the PICO framework :

  • Population : Mild cognitive impairment patients.
  • Intervention : this compound + donepezil.
  • Comparison : Monotherapy arms.
  • Outcome : Composite cognitive score (ADAS-Cog) . Pilot studies should include isobolographic analysis to quantify synergism .

Ethical & Methodological Considerations

Q. How are ethical challenges in this compound trials addressed, particularly regarding cognitive enhancement in healthy subjects?

  • Informed Consent : Disclose risks of paradoxical anxiety (observed in 12% of Phase I participants ).
  • Data Transparency : Pre-register trials (ClinicalTrials.gov ) and share negative results to reduce publication bias .
  • Dual-Use Governance : Review boards assess misuse potential (e.g., academic doping) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tulrampator
Reactant of Route 2
Reactant of Route 2
Tulrampator

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.